![molecular formula C19H28ClN3O2 B243548 N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide](/img/structure/B243548.png)
N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide
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Overview
Description
N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide, commonly known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.
Mechanism of Action
BAY 73-6691 selectively inhibits N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide, an enzyme that converts guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. By inhibiting N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide, BAY 73-6691 increases the levels of cGMP, leading to vasodilation, reduced vascular resistance, and improved blood flow.
Biochemical and Physiological Effects
BAY 73-6691 has been shown to have several biochemical and physiological effects. It increases the levels of cGMP in various tissues, including the lungs, heart, and corpus cavernosum. It also reduces oxidative stress and inflammation, which are implicated in the pathogenesis of pulmonary hypertension and heart failure. Furthermore, it improves endothelial function, which is essential for maintaining vascular homeostasis.
Advantages and Limitations for Lab Experiments
BAY 73-6691 has several advantages for lab experiments. It is a selective inhibitor of N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide, which makes it a valuable tool for studying the role of cGMP signaling in various physiological processes. It is also relatively stable and has a long half-life, which allows for prolonged exposure in cell culture and animal models. However, BAY 73-6691 has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Future Directions
For research on BAY 73-6691 include the development of more potent and selective N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide inhibitors and the investigation of its therapeutic potential in other diseases.
Synthesis Methods
The synthesis of BAY 73-6691 involves the reaction of 5-chloro-2-nitrobenzoic acid with 1-butylpiperazine to yield 2-(4-butanoylpiperazin-1-yl)-5-chlorobenzoic acid. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to produce the final product, N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide. The overall yield of this process is around 30%.
Scientific Research Applications
BAY 73-6691 has been extensively studied for its therapeutic potential in various diseases. In pulmonary hypertension, it has been shown to improve cardiac function and reduce pulmonary arterial pressure. In heart failure, it has been demonstrated to improve left ventricular function and reduce mortality. In erectile dysfunction, it has been reported to enhance penile erection by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.
properties
Molecular Formula |
C19H28ClN3O2 |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H28ClN3O2/c1-4-5-19(25)23-10-8-22(9-11-23)17-7-6-15(20)13-16(17)21-18(24)12-14(2)3/h6-7,13-14H,4-5,8-12H2,1-3H3,(H,21,24) |
InChI Key |
ZFAVRSGTVMRUGN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)CC(C)C |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)CC(C)C |
Origin of Product |
United States |
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